molecular formula C9H14O2S B170617 2-(Diethoxymethyl)thiophene CAS No. 13959-97-2

2-(Diethoxymethyl)thiophene

Cat. No. B170617
CAS RN: 13959-97-2
M. Wt: 186.27 g/mol
InChI Key: XAGPTGMAMGKKTF-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)thiophene is a chemical compound with the molecular formula C9H14O2S and a molecular weight of 186.27100 . It is a thiophene derivative, which are important heterocyclic compounds with a variety of properties and applications .


Molecular Structure Analysis

The molecular structure of 2-(Diethoxymethyl)thiophene consists of a thiophene ring with a diethoxymethyl group attached . The exact mass of the molecule is 186.07100 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Diethoxymethyl)thiophene are not detailed in the literature, thiophene derivatives are known to undergo a variety of reactions. For instance, they can participate in condensation reactions, coupling reactions, and sulfur cyclization reactions .


Physical And Chemical Properties Analysis

2-(Diethoxymethyl)thiophene has a density of 1.066g/cm3, a boiling point of 219.432ºC at 760 mmHg, and a flash point of 86.51ºC . It also has a LogP value of 2.81970, indicating its lipophilicity .

Scientific Research Applications

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some fields where thiophene derivatives are utilized:

  • Industrial Chemistry and Material Science : Thiophene derivatives are used as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

  • Pharmacology : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

  • Organic Synthesis : Thiophene derivatives are used as intermediates in organic synthesis . The classical approaches to substituted thiophenes are mainly based on condensation-like reactions or on subsequent functionalization of the thiophene ring .

  • Coordination Chemistry : Thiophene derivatives find large application in coordination chemistry .

  • Medicinal Chemistry : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

  • Synthesis of Anticancer and Anti-atherosclerotic Agents : 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

  • Synthesis of Thiophene Derivatives : Thiophene derivatives can be synthesized through various methods, including one-pot procedures in the presence or absence of catalysts, iodine-promoted heterocyclization, and multicomponent procedures . These methods are efficient and selective, making them useful for producing a wide range of thiophene derivatives .

  • Metal-Catalyzed Approaches : Thiophene derivatives can also be synthesized via metal-catalyzed approaches . This method involves the use of metal catalysts to facilitate the chemical reactions needed to produce the thiophene derivatives .

  • Development of Insecticides : Certain thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene, are used in the development of insecticides . These compounds can act as metal complexing agents, which can be useful in creating effective insecticides .

  • Voltage-Gated Sodium Channel Blocker : Some thiophene-based drugs, such as articaine (a 2,3,4-trisubstituent thiophene), are used as voltage-gated sodium channel blockers . These drugs can help to control the flow of sodium ions through the cell membrane, which can be useful in managing conditions like chronic pain .

  • Dental Anesthetic : Articaine, a thiophene-based drug, is also used as a dental anesthetic in Europe . It helps to numb the area where it is applied, making dental procedures more comfortable for patients .

Future Directions

While specific future directions for 2-(Diethoxymethyl)thiophene are not detailed in the literature, thiophene derivatives are of significant interest in various fields, including medicinal chemistry and material science . They are being studied for their potential biological activities and their role in the development of new drugs .

properties

IUPAC Name

2-(diethoxymethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGPTGMAMGKKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CS1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483948
Record name 2-(diethoxymethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethoxymethyl)thiophene

CAS RN

13959-97-2
Record name 2-(diethoxymethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 22.4 g (200 mmol) of 2-thiophene carboxaldehyde and 44.4 g (300 mmol) of triethyl orthoformate in ethanol (200 mL) with 3-5 drops of concentrated HCl was heated at reflux for 4 hrs. The reaction mixture was then neutralized with K2CO3. After filtered and concentrated, 33.5 g (90% yield) of 2-(diethoxymethyl)-thiophene was distilled under reduced pressure (bp 156° C./1 torr).
Quantity
22.4 g
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reactant
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44.4 g
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reactant
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Quantity
200 mL
Type
solvent
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Name
Quantity
0 (± 1) mol
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catalyst
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Mari, N Miyagawa, K Okano… - The Journal of Organic …, 2018 - ACS Publications
The LDA (lithium diisopropylamide)-promoted regiocontrolled halogen dance of α-bromothiophenes and α-bromofurans is described. Bromothiophenes bearing a diethyl acetal moiety …
Number of citations: 20 pubs.acs.org
OL Nevzorova, EA Krasilnikova… - Chemischer …, 1980 - Wiley Online Library
Number of citations: 1

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